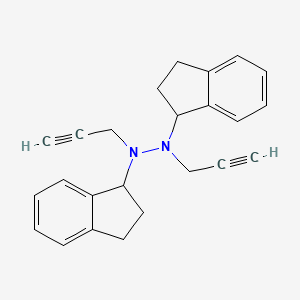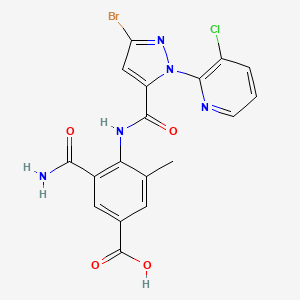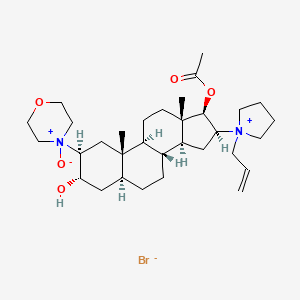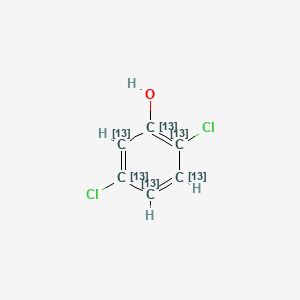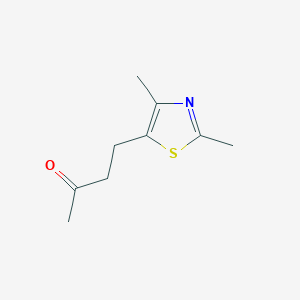
(1'S,2R,3R)-Defluoro Fosaprepitant Dimeglumine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1’S,2R,3R)-Defluoro Fosaprepitant Dimeglumine is an isomer of Fosaprepitant, which is a selective neurokinin-1 (NK-1) receptor antagonist used as an antiemetic drug. This compound is particularly significant in the field of medicinal chemistry due to its role in preventing chemotherapy-induced nausea and vomiting.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1’S,2R,3R)-Defluoro Fosaprepitant Dimeglumine involves multiple steps, including the formation of the core structure and subsequent functional group modifications. The synthetic route typically starts with the preparation of the morpholine ring, followed by the introduction of the trifluoromethylphenyl and fluorophenyl groups. The final steps involve the formation of the triazolone ring and the attachment of the phosphonic acid group.
Industrial Production Methods
Industrial production of (1’S,2R,3R)-Defluoro Fosaprepitant Dimeglumine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to isolate the desired isomer.
Análisis De Reacciones Químicas
Types of Reactions
(1’S,2R,3R)-Defluoro Fosaprepitant Dimeglumine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxides, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
(1’S,2R,3R)-Defluoro Fosaprepitant Dimeglumine has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects beyond antiemesis, such as in the treatment of other conditions involving the NK-1 receptor.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes.
Mecanismo De Acción
The mechanism of action of (1’S,2R,3R)-Defluoro Fosaprepitant Dimeglumine involves its binding to the NK-1 receptor, thereby blocking the action of substance P, a neuropeptide associated with nausea and vomiting. This inhibition prevents the transmission of signals that trigger these symptoms. The molecular targets include the NK-1 receptors in the central nervous system, and the pathways involved are related to the emetic response.
Comparación Con Compuestos Similares
Similar Compounds
Fosaprepitant: The parent compound, also an NK-1 receptor antagonist.
Aprepitant: Another NK-1 receptor antagonist used for similar therapeutic purposes.
Rolapitant: A structurally different NK-1 receptor antagonist with a longer half-life.
Uniqueness
(1’S,2R,3R)-Defluoro Fosaprepitant Dimeglumine is unique due to its specific stereochemistry, which may influence its binding affinity and pharmacokinetic properties. This stereoisomer may offer advantages in terms of efficacy, safety, and patient tolerance compared to other similar compounds.
Propiedades
Fórmula molecular |
C30H40F6N5O11P |
|---|---|
Peso molecular |
791.6 g/mol |
Nombre IUPAC |
[3-[[(2S,3S)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-phenylmorpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C23H23F6N4O6P.C7H17NO5/c1-13(15-9-16(22(24,25)26)11-17(10-15)23(27,28)29)39-20-19(14-5-3-2-4-6-14)32(7-8-38-20)12-18-30-21(34)33(31-18)40(35,36)37;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-6,9-11,13,19-20H,7-8,12H2,1H3,(H,30,31,34)(H2,35,36,37);4-13H,2-3H2,1H3/t13-,19-,20-;4-,5+,6+,7+/m00/s1 |
Clave InChI |
BLKGRNBEVDABEV-ZFYQWLDTSA-N |
SMILES isomérico |
C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2[C@@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=CC=C4.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES canónico |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=CC=C4.CNCC(C(C(C(CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


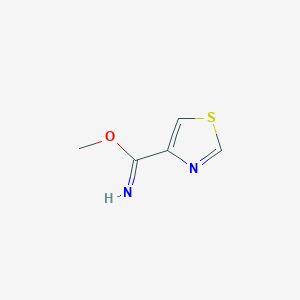
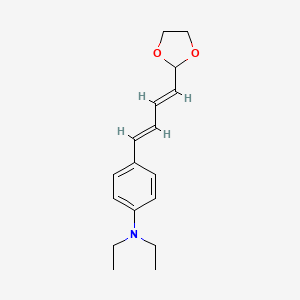
![Methyl 2-methylsulfonyl-7-pyridin-2-ylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13857517.png)
![2,3-Dihydro-N-(4-methoxy-2-methylphenyl)-2-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-1H-indole-1-carboxamide](/img/structure/B13857519.png)

